Product packaging for Methyl 3,4-dihydroxy-2-methylbenzoate(Cat. No.:CAS No. 740799-82-0)

Methyl 3,4-dihydroxy-2-methylbenzoate

Cat. No.: B1428412
CAS No.: 740799-82-0
M. Wt: 182.17 g/mol
InChI Key: ONNFZKHTMFVKNY-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxy-2-methylbenzoate (CAS: 740799-82-0) is a substituted benzoic acid ester with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. It is characterized by hydroxyl groups at the 3- and 4-positions of the benzene ring, a methyl ester group at the 1-position, and an additional methyl substituent at the 2-position. Key physical properties include a density of 1.3 g/cm³, a boiling point of 344.7°C, and a flash point of 140.8°C . This compound is primarily used in organic synthesis, pharmaceutical intermediates, and electronic materials, with commercial purity typically ranging from 97% to 98% .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1428412 Methyl 3,4-dihydroxy-2-methylbenzoate CAS No. 740799-82-0

Properties

IUPAC Name

methyl 3,4-dihydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNFZKHTMFVKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740799-82-0
Record name Methyl 3,4-Dihydroxy-2-methylbenzoate
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Preparation Methods

Methodology:

  • Starting Material: 3,4-dihydroxy-2-methylbenzoic acid
  • Reagents: Methanol, acid catalyst (typically sulfuric acid or p-toluenesulfonic acid)
  • Conditions: Reflux at 60–80°C for 4–8 hours under a nitrogen atmosphere to prevent oxidation
  • Procedure:
    • Dissolve the acid in excess methanol
    • Add a catalytic amount of sulfuric acid
    • Reflux under stirring
    • After completion, neutralize with sodium bicarbonate
    • Extract the ester with ethyl acetate
    • Wash, dry, and concentrate to obtain methyl 3,4-dihydroxy-2-methylbenzoate

Advantages:

  • Simple and cost-effective
  • High yield under optimized conditions

Direct Methylation of the Hydroxy Groups

Alternatively, methylation of the hydroxyl groups on 3,4-dihydroxy-2-methylbenzoic acid or its derivatives can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate). However, as per recent patents, these reagents pose toxicity concerns and are less favored for large-scale synthesis.

Methodology:

  • Reagents: Methyl iodide or dimethyl sulfate, potassium carbonate
  • Conditions: Reflux in acetone or acetonitrile
  • Note: This method is more suitable for methylating phenolic hydroxyls rather than esterifying acids.

Synthesis via Formaldehyde and Amine Intermediates (Patented Method)

A more sophisticated route involves multi-step synthesis, as described in patent WO2017199227A1, which emphasizes an economical and safer process.

Stepwise Process:

a. Preparation of 3-Hydroxy-4-methoxybenzoic Acid Methyl Ester:

  • Esterify 3-hydroxy-4-methoxybenzoic acid with methanol under acid catalysis.

b. Formation of 2-Dimethylaminomethyl-3-hydroxy-4-methoxybenzoic Acid Methyl Ester:

  • React the methyl ester with formaldehyde and dimethylamine in the presence of acetic acid at 110°C for approximately 5 hours.
  • This step introduces a dimethylaminomethyl group at the ortho position relative to the hydroxyl group.

c. Reduction and Demethylation:

  • Reduce the amino derivative to the corresponding methylated compound.
  • Demethylate the methoxy group to generate the dihydroxy pattern, yielding This compound .

Advantages:

  • Safer reagents
  • Economical process suitable for large-scale production
  • High selectivity and yield

Hydrolysis and Demethylation of Methylated Precursors

In some cases, methylation of catechols (e.g., methylation of catechol derivatives) followed by hydrolysis of methyl esters or methyl ethers can produce the target compound.

Method:

  • Methylate catechol derivatives to form methylated intermediates
  • Hydrolyze methyl esters under basic conditions (NaOH or KOH in aqueous ethanol)
  • Demethylate methyl ethers using boron tribromide (BBr₃) or aluminum chloride (AlCl₃)

Data Table: Comparison of Preparation Methods

Method Starting Material Reagents Main Steps Advantages Limitations
Esterification 3,4-Dihydroxy-2-methylbenzoic acid Methanol, sulfuric acid Acid-catalyzed reflux Simple, high yield Requires purification
Methylation of phenols Phenolic derivatives Methyl iodide/dimethyl sulfate, K₂CO₃ Methylation of hydroxyl groups Fast, versatile Toxic reagents
Patented formaldehyde method Precursors with amino groups Formaldehyde, dimethylamine, acid catalysts Multi-step synthesis Economical, scalable More complex
Hydrolysis/Demethylation Methylated catechols NaOH, BBr₃ Hydrolysis and demethylation High selectivity Reagent-sensitive

Research Findings and Notes

  • Patents indicate that the process outlined in WO2017199227A1 is particularly advantageous for industrial-scale synthesis, emphasizing safety, cost-effectiveness, and high yield.
  • The reaction conditions are optimized to prevent over-methylation or degradation of sensitive hydroxyl groups.
  • The use of formaldehyde and dimethylamine allows for selective introduction of amino groups, which can be subsequently transformed into methyl groups through reduction and demethylation steps.
  • The process avoids hazardous reagents like methyl iodide, aligning with safety and environmental considerations.

Chemical Reactions Analysis

Methyl 3,4-dihydroxy-2-methylbenzoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: It serves as a building block in organic synthesis for the preparation of more complex molecules.
  • Chemical Reactions: The compound undergoes oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with specific properties.

2. Biological Activity:

  • Antioxidant Properties: Methyl 3,4-dihydroxy-2-methylbenzoate exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
  • Antimicrobial Effects: Research indicates that this compound possesses antimicrobial properties against a range of pathogens, particularly Gram-positive bacteria .

3. Pharmacological Studies:

  • Therapeutic Potential: Ongoing research explores its potential therapeutic effects in modulating oxidative stress and inflammation. Studies have shown its effectiveness in reducing DPPH radicals in vitro.
  • Pharmacokinetics: A study determined its pharmacokinetic parameters after intragastric administration in rats, revealing a maximum concentration (CmaxC_{max}) of 12.1 mg/L and a half-life (t1/2t_{1/2}) of approximately 39.2 hours .

Case Studies

Case Study 1: Antioxidant Efficacy
A study demonstrated that this compound effectively reduces DPPH radicals. This suggests its potential as a natural antioxidant agent in food preservation and health supplements.

Case Study 2: Antimicrobial Testing
In vitro assays showed that this compound exhibits bactericidal activity against various bacterial strains, indicating its utility in developing new antimicrobial agents for treating infections.

Comparison with Similar Compounds

Methyl 5-Fluoro-3,4-Dihydroxy-2-Methylbenzoate

  • CAS : 1809337-19-6
  • Molecular Formula : C₉H₉FO₄
  • Molecular Weight : 200.16 g/mol
  • Applications : Used in organic synthesis and electronic materials due to its halogenated structure .
  • Comparison : The fluorine substituent increases molecular weight by ~18 g/mol compared to the parent compound. This modification may improve metabolic stability in pharmaceutical applications but reduces volatility (higher molecular weight) .

Ethyl 3,4-Dihydroxy-2-Methylbenzoate

  • CAS : 217190-34-6
  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol
  • Key Features : Ethyl ester replaces the methyl ester group, elongating the alkyl chain.
  • Physical Properties : Boiling point (354.6°C ) and density (1.249 g/cm³ ) are slightly higher than the methyl ester counterpart due to increased chain length .
  • Applications : Similar to the methyl ester but may exhibit altered solubility and bioavailability in pharmaceutical formulations .

Methyl 5-Chloro-3,4-Dihydroxy-2-Methylbenzoate

  • CAS : 1809337-06-1
  • Molecular Formula : C₉H₉ClO₄
  • Molecular Weight : 198.62 g/mol
  • Key Features : Chlorine substituent at the 5-position enhances steric and electronic effects.
  • Applications : Used as an intermediate in anticancer drug synthesis (e.g., valemetostat tosilate) due to its halogenated aromatic structure .

Methyl 3,4-Dihydroxybenzoate (Protocatechuic Acid Methyl Ester)

  • CAS : 2150-43-8
  • Molecular Formula : C₈H₈O₄
  • Molecular Weight : 168.15 g/mol
  • Key Features : Lacks the 2-methyl substituent, simplifying the structure.
  • Applications : Widely used in food, cosmetics, and pharmacological research as a reference standard .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Methyl 3,4-dihydroxy-2-methylbenzoate 740799-82-0 C₉H₁₀O₄ 182.17 344.7 Pharmaceuticals, organic synthesis
Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate 1809337-19-6 C₉H₉FO₄ 200.16 N/A Electronic materials, drug research
Ethyl 3,4-dihydroxy-2-methylbenzoate 217190-34-6 C₁₀H₁₂O₄ 196.20 354.6 Solubility studies, intermediates
Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate 1809337-06-1 C₉H₉ClO₄ 198.62 N/A Anticancer drug synthesis
Methyl 3,4-dihydroxybenzoate 2150-43-8 C₈H₈O₄ 168.15 N/A Food additives, reference standards

Structural and Functional Insights

  • Substituent Effects: Halogenation (F, Cl): Increases molecular weight and electronegativity, enhancing interactions in drug design . Alkyl Chain Length: Ethyl esters exhibit higher boiling points and altered solubility compared to methyl esters . Methyl vs.
  • Biological Relevance :

    • Halogenated derivatives (e.g., 5-Fluoro, 5-Chloro) show promise in oncology due to enhanced target specificity .
    • Protocatechuic acid derivatives (e.g., Methyl 3,4-dihydroxybenzoate) exhibit antioxidant properties, making them valuable in cosmetic and food industries .

Biological Activity

Methyl 3,4-dihydroxy-2-methylbenzoate, an organic compound with the molecular formula C9H10O4, has garnered attention in scientific research for its diverse biological activities. This article delves into its antioxidant and antimicrobial properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound appears as a light yellow to brown crystalline powder and is soluble in methanol. It can be synthesized through various methods, notably by reacting methyl benzoate with catechol in the presence of an acid catalyst.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases. The compound's mechanism involves modulating redox signaling pathways and maintaining mitochondrial integrity.

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness varies across different bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Redox Signaling Modulation: It influences cellular redox states, thereby affecting signaling pathways related to inflammation and apoptosis.
  • Mitochondrial Protection: By preserving mitochondrial membrane integrity, it helps mitigate oxidative damage within cells.

Pharmacokinetics

A study utilizing high-performance liquid chromatography (HPLC) determined the pharmacokinetic profile of this compound in rat plasma. Key findings include:

ParameterValue
C_max12.1 ± 1.93 mg L⁻¹
T_max27.5 ± 6.12 h
Half-life (t_1/2)39.2 ± 5.66 h
Area Under Curve (AUC)0.85 ± 0.13 g min L⁻¹
Volume of Distribution (V_d)0.32 ± 0.04 L
Clearance (CL)5.79 ± 0.82 mL min⁻¹

These parameters suggest that the compound has a moderate absorption profile with a relatively long half-life, indicating potential for sustained therapeutic effects .

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

  • Antioxidant Efficacy: In vitro assays demonstrated that the compound effectively reduces DPPH radicals, showcasing its potential as a natural antioxidant agent.
  • Antimicrobial Testing: Various tests have shown that it exhibits bactericidal activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Q & A

Q. Q1: What are the recommended synthetic routes for Methyl 3,4-dihydroxy-2-methylbenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Esterification of 3,4-dihydroxy-2-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Optimal conditions include reflux at 65–70°C for 6–8 hours, achieving yields of ~75% .
  • Alternative routes involve protecting-group strategies (e.g., acetylating hydroxyl groups before esterification) to prevent side reactions like oxidation. Deprotection with aqueous NaOH/MeOH recovers free hydroxyl groups .
  • Key purity metrics : Monitor via HPLC (C18 column, mobile phase: 0.1% formic acid/acetonitrile) to detect residual starting material or diastereomers. Purity ≥97% is achievable with recrystallization in ethanol/water .

Q. Q2: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Aromatic protons appear as doublets (δ 6.7–7.1 ppm) and hydroxyl protons as broad singlets (δ 9.5–10.2 ppm, exchangeable with D₂O).
    • Methyl ester protons resonate at δ 3.8–3.9 ppm (singlet) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 183.1) and HRMS (exact mass: 182.0579) validate molecular formula (C₉H₁₀O₄) .

Q. Q3: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Acidic conditions (pH < 3) : Hydrolysis of the ester group occurs slowly (t₁/₂ > 48 hours at 25°C).
  • Neutral/basic conditions (pH ≥ 7) : Rapid hydrolysis to 3,4-dihydroxy-2-methylbenzoic acid (t₁/₂ ~2 hours at 25°C).
  • Mitigation : Store solutions at pH 4–5 (acetate buffer) and ≤4°C to minimize degradation. Monitor stability via UV-Vis (λmax = 280 nm) .

Advanced Research Questions

Q. Q4: How can conflicting NMR data for this compound be resolved, particularly in distinguishing regioisomers?

Methodological Answer:

  • NOESY/ROESY experiments : Identify spatial proximity between methyl groups and hydroxyl protons to confirm substitution patterns.
  • 13C DEPT-135 : Differentiate between carbonyl carbons (ester vs. acid) and methyl environments.
  • Comparative analysis : Cross-reference with crystallographic data (e.g., CCDC entries for analogous esters) to validate assignments .

Q. Q5: What strategies optimize the regioselective alkylation of this compound for derivatization studies?

Methodological Answer:

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to block specific hydroxyl positions. For example:
    • Protect C3-OH first (TBDMS-Cl, imidazole, DMF), alkylate C4-OH, then deprotect with TBAF .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of free hydroxyl groups.
  • Monitoring : Track reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and LC-MS .

Q. Q6: How do substituent effects (e.g., methyl vs. fluoro groups) influence the antioxidant activity of this compound derivatives?

Methodological Answer:

  • DPPH/ABTS assays : Compare radical scavenging activity of methyl- and fluoro-substituted analogs (e.g., Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate, CAS 1809337-19-6). Fluorine’s electron-withdrawing effect reduces phenolic O-H bond dissociation energy, enhancing antioxidant capacity .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate HOMO-LUMO gaps and predict redox behavior .

Data Contradiction Analysis

Q. Q7: Discrepancies in reported melting points (e.g., 217–220°C vs. 210–215°C) for this compound: How to address them?

Methodological Answer:

  • Crystallinity vs. amorphous forms : Recrystallize samples from different solvents (e.g., ethanol vs. acetone) and analyze via DSC to detect polymorphs.
  • Impurity profiling : Use GC-MS to identify trace solvents (e.g., residual DMF) that depress melting points .

Q. Q8: Why do UV-Vis spectra of this compound vary across studies (λmax = 270–290 nm)?

Methodological Answer:

  • Solvent polarity : Hypsochromic shifts occur in polar solvents (e.g., λmax = 280 nm in methanol vs. 270 nm in hexane).
  • pH-dependent tautomerism : The enol-keto equilibrium shifts under acidic/neutral conditions, altering absorbance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,4-dihydroxy-2-methylbenzoate
Reactant of Route 2
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Methyl 3,4-dihydroxy-2-methylbenzoate

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